molecular formula C7H9NO B12906329 6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole CAS No. 508229-69-4

6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole

Cat. No.: B12906329
CAS No.: 508229-69-4
M. Wt: 123.15 g/mol
InChI Key: WEBGDHOHFPMFGX-UHFFFAOYSA-N
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Description

6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

The synthesis of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield isoxazole derivatives . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis to enhance efficiency and yield .

Chemical Reactions Analysis

6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole can be compared with other isoxazole derivatives, such as:

  • 5-methylisoxazole
  • 3,5-dimethylisoxazole
  • 4,5-dihydroisoxazole

These compounds share the isoxazole core structure but differ in their substituents and ring modifications. The uniqueness of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

CAS No.

508229-69-4

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole

InChI

InChI=1S/C7H9NO/c1-5-2-3-6-4-8-9-7(5)6/h4-5H,2-3H2,1H3

InChI Key

WEBGDHOHFPMFGX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1ON=C2

Origin of Product

United States

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